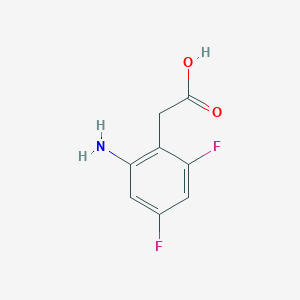

2-(2-Amino-4,6-difluorophenyl)acetic acid

Description

Nomenclature and Systematic Identification

The compound is formally named This compound according to IUPAC nomenclature rules. Key identifiers include:

Synonyms for this compound include 2-(2-Amino-4,6-difluorophenyl)aceticacid and 2089334-66-5, as documented in PubChem and ChemicalBook entries. The systematic name reflects its substitution pattern: a phenyl ring with amino (-NH~2~) and acetic acid (-CH~2~COOH) groups at position 2, and fluorine atoms at positions 4 and 6.

Historical Context in Fluorinated Amino Acid Research

Fluorinated amino acids have garnered attention since the mid-20th century due to fluorine’s electronegativity and ability to modulate molecular stability and bioavailability. The incorporation of fluorine into amino acids, such as 4-fluoro-L-threonine (the only naturally occurring fluorinated amino acid), inspired synthetic efforts to create analogs with tailored properties.

This compound emerged from methodologies developed to introduce fluorine at specific positions on aromatic rings. Techniques such as palladium-catalyzed cross-coupling and electrophilic fluorination, highlighted in reviews by Brittain et al. (2020) and Hempel et al. (2019), enabled precise fluorination of phenylacetic acid derivatives. This compound exemplifies the strategic use of fluorine to enhance metabolic stability and hydrogen-bonding interactions in drug candidates.

Structural Classification Within Phenylacetic Acid Derivatives

Phenylacetic acid derivatives are characterized by a benzene ring linked to an acetic acid group. Substitutions on the aromatic ring profoundly influence their chemical behavior. This compound belongs to a subclass defined by:

- Amino Group at Position 2 : The ortho-amino group introduces hydrogen-bonding capacity and basicity, distinguishing it from non-functionalized analogs like phenylacetic acid (CAS 122-79-2).

- Fluorine Atoms at Positions 4 and 6 : The para and meta fluorines create steric and electronic effects, including increased ring electron-withdrawing character and resistance to oxidative degradation.

Comparatively, amino-(2,6-difluoro-phenyl)-acetic acid (CAS 244187-05-1) shares the difluoro substitution but lacks the acetic acid side chain at position 2. This structural variation underscores the importance of the acetic acid moiety in conferring water solubility and enabling salt formation for pharmaceutical formulations.

The compound’s planar aromatic system and polar functional groups align it with fluorinated analogs used in peptide synthesis and enzyme inhibition studies. For instance, SF~5~- and CF~3~-containing amino acids, reviewed by Cobb et al. (2020), demonstrate similar design principles for enhancing proteolytic stability.

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

2-(2-amino-4,6-difluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3,11H2,(H,12,13) |

InChI Key |

OAWOOGBISRAMJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)CC(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-difluorobenzaldehyde with glycine in the presence of a catalyst to form the desired product . The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Amino-4,6-difluorophenyl)acetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its difluorophenyl group enhances the biological activity of drug candidates by modulating their pharmacokinetic properties.

- For instance, it has been explored in the development of analgesics and anti-inflammatory agents due to its ability to interact with specific biological targets effectively.

-

Research on Neurological Disorders :

- Recent studies have investigated its potential in treating neurological disorders such as depression and anxiety. The compound's ability to influence neurotransmitter systems makes it a candidate for further exploration in psychopharmacology.

-

Anticancer Research :

- The compound has shown promise in preliminary studies as an anticancer agent. Its structural modifications can lead to derivatives that selectively target cancer cells while minimizing effects on healthy tissues.

Agrochemical Applications

- Pesticide Formulation :

- 2-(2-Amino-4,6-difluorophenyl)acetic acid is being researched as an active ingredient in pesticide formulations. Its fluorinated structure contributes to increased potency and stability against environmental degradation.

- Studies indicate that derivatives of this compound exhibit enhanced efficacy against various agricultural pests, making them valuable in crop protection strategies.

Organic Synthesis Applications

-

Fluorinated Building Blocks :

- The compound acts as a fluorinated building block in organic synthesis. It is used to introduce difluoromethyl groups into larger molecular frameworks through radical reactions.

- This functionality is particularly useful in creating novel compounds with desired biological activities.

-

Synthesis of Complex Molecules :

- Researchers utilize this compound in the synthesis of complex organic molecules, including those used in medicinal chemistry and materials science.

- Its ability to undergo various chemical transformations allows for the development of diverse chemical entities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The researchers found that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, highlighting the compound's potential for targeted cancer therapy.

Case Study 2: Pesticidal Efficacy

Research conducted by agrochemical scientists demonstrated that formulations containing this compound showed significant effectiveness against aphid populations on crops. The study concluded that this compound could be integrated into sustainable agricultural practices to enhance pest control measures without relying heavily on traditional pesticides.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with various biomolecules, while the difluoro groups can enhance its lipophilicity and membrane permeability . These properties enable the compound to modulate biological processes and exhibit potential pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, or functional groups. Key examples include:

2-(2-Bromo-4,6-difluorophenyl)acetic Acid

- Molecular Formula : C₈H₅BrF₂O₂

- Molecular Weight : 251.03 g/mol ()

- Substituents : Bromine (Br) at the 2-position, fluorine (F) at 4- and 6-positions.

- Properties: No biological activity data reported, but predicted collision cross-section (CCS) values suggest moderate polarity (). Safety hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

3-Chloro-2,6-difluorobenzeneacetic Acid

- Molecular Formula : C₈H₅ClF₂O₂

- Molecular Weight : 206.57 g/mol ()

- Substituents : Chlorine (Cl) at 3-position, fluorine at 2- and 6-positions.

- Properties : Computed logP (XLogP3) of 2.1 indicates moderate lipophilicity. Classified as an irritant (Xi) .

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride

Comparative Data Table

*Calculated value due to lack of experimental data.

Biological Activity

2-(2-Amino-4,6-difluorophenyl)acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and two fluorine atoms on a phenyl ring, which may enhance its biological activity through increased lipophilicity and improved binding affinity to biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5.1 to 22.08 µM against these cell lines, indicating potent activity compared to standard chemotherapeutic agents such as doxorubicin and sorafenib .

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HepG2 | 6.19 | 7.94 |

| MCF-7 | 5.10 | 6.75 |

| HCT116 | Comparable | 8.07 |

The compound's mechanism of action appears to involve the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Notably, it showed an IC50 value of 0.12 ± 0.02 µM against VEGFR-2, comparable to sorafenib .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential as an antibiotic agent:

- Tested Strains : E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL, showing comparable inhibition zones to standard antibiotics like ceftriaxone .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : By targeting kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- In Vitro Studies : One study reported that treatment with the compound led to significant reductions in cell viability in MCF-7 cells, with alterations in cell morphology indicative of apoptosis .

- Synergistic Effects : In combination therapies with established anticancer drugs, such as cisplatin, the compound demonstrated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.